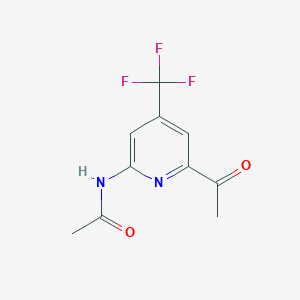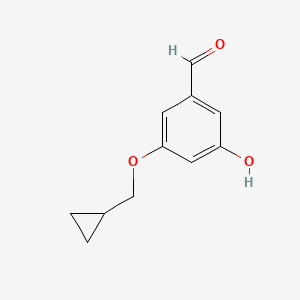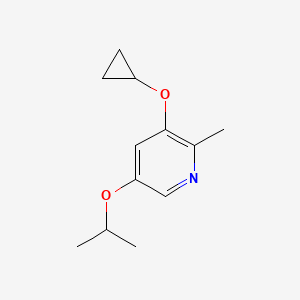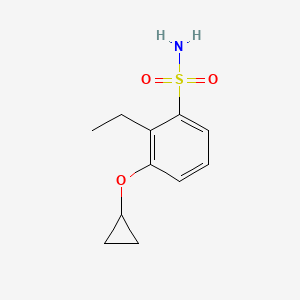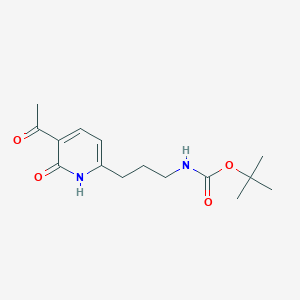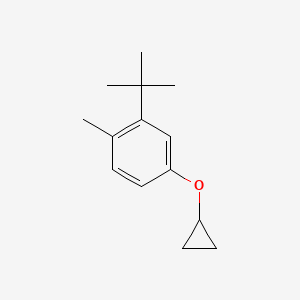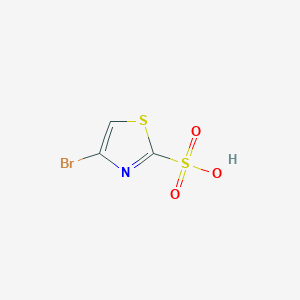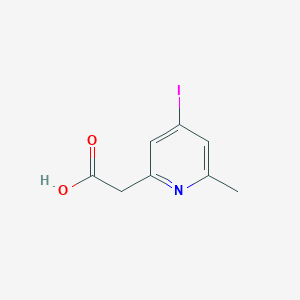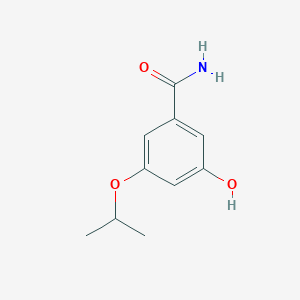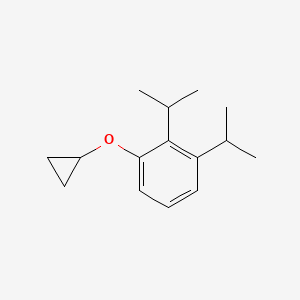
1-Cyclopropoxy-2,3-diisopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2,3-diisopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two isopropyl groups. This compound is part of the broader class of diisopropylbenzenes, which are known for their applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2,3-diisopropylbenzene can be synthesized through the alkylation of benzene derivatives. The process typically involves the reaction of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The cyclopropoxy group can be introduced via a subsequent reaction involving cyclopropyl bromide and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-2,3-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization processes.
Reduction: Reduction reactions can convert the cyclopropoxy group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, often in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Hydroperoxides and dihydroxy derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Cyclopropoxy-2,3-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-2,3-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 1-Cyclopropoxy-2,3-diisopropylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity compared to other diisopropylbenzenes. The cyclopropoxy group enhances the compound’s ability to undergo ring-opening reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H22O/c1-10(2)13-6-5-7-14(15(13)11(3)4)16-12-8-9-12/h5-7,10-12H,8-9H2,1-4H3 |
Clé InChI |
JWLSKSJEBWBORR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


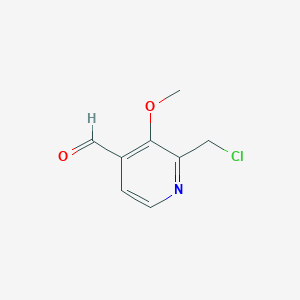
![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
